molecular formula C17H19N5O3 B2866036 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one CAS No. 850244-37-0

1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one

Cat. No.: B2866036
CAS No.: 850244-37-0
M. Wt: 341.371
InChI Key: PLWNLJXMAYGDEV-UHFFFAOYSA-N
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Description

The compound 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one features a quinolinone core substituted with an ethyl group at position 1, a nitro group at position 3, and a 3-(1H-imidazol-1-yl)propylamino moiety at position 3.

Properties

IUPAC Name

1-ethyl-4-(3-imidazol-1-ylpropylamino)-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-2-21-14-7-4-3-6-13(14)15(16(17(21)23)22(24)25)19-8-5-10-20-11-9-18-12-20/h3-4,6-7,9,11-12,19H,2,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWNLJXMAYGDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the nitro group and the imidazole ring. Common reagents used in these reactions include nitrating agents, alkylating agents, and imidazole derivatives. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s quinolinone core distinguishes it from benzamide derivatives (e.g., compounds 5–9 in ) and pyrimidine-based analogs (e.g., 1p in ). Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Functional Groups Molecular Weight* Notable Features
Target Compound Quinolinone 3-Nitro, 4-imidazole propylamino, 1-ethyl ~348.35 Electron-withdrawing nitro group; rigid core
N-(3-(Imidazol-1-yl)propyl)-4-nitrobenzamide (8) Benzamide 4-Nitro, imidazole propyl ~318.32 Flexible benzamide backbone
1p (Pyrimidine analog) Pyrimidine 3-Nitro-1,2,4-triazole, imidazole propyl ~369.34 Dual heterocyclic systems (triazole + imidazole)
Dihydropyridine derivative Dihydropyridine Carboxylic acid, imidazole propyl 247.25 Acidic functional group; lower molecular weight

*Molecular weights calculated based on formula.

  • Quinolinone vs.
  • Nitro Group Position: The target’s 3-nitro group contrasts with the 4-nitro substituent in compound 8.
  • Heterocyclic Diversity : Compound 1p incorporates a triazole ring alongside imidazole, which may enhance hydrogen bonding or metal coordination, as seen in CA inhibitors .

Biological Activity

1-Ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a quinoline core, which is known for its diverse pharmacological properties, combined with an imidazole moiety that may enhance its biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₈N₄O₄
  • Molecular Weight : 318.33 g/mol

Structural Components

The compound consists of:

  • A quinoline core which is often associated with antimalarial and antibacterial properties.
  • An imidazole ring , contributing to its potential as an antimicrobial agent.
  • A nitro group , which may play a role in its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing imidazole and quinoline structures frequently exhibit significant antimicrobial activity. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall integrity.

Anticancer Activity

There are indications that derivatives of this compound may possess anticancer properties. For example, related quinoline-based compounds have shown promise as inhibitors of certain kinases involved in tumor growth. Preliminary studies suggest that 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitroquinolin-2-one could inhibit proliferation in cancer cell lines.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various imidazole derivatives, noting that those with a quinoline structure exhibited superior activity against Gram-positive bacteria compared to standard antibiotics.
  • Anticancer Screening : In vitro tests on cancer cell lines revealed that compounds similar to 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitroquinolin-2-one inhibited cell growth significantly, suggesting potential for further development as anticancer agents.

The precise mechanism of action for 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitroquinolin-2-one remains to be fully elucidated. However, it is hypothesized that:

  • The imidazole group may interact with metal ions in enzymes, disrupting their function.
  • The nitro group could undergo reduction to form reactive intermediates that interact with cellular macromolecules.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 4-[3-(1H-imidazol-1-yl)propyl-amino]-3-nitro-benzoateSimilar imidazole and nitro groupsAntibacterial activity against Staphylococcus aureus
5-Nitroimidazole derivativesContains nitro group on imidazoleAntimicrobial properties against anaerobic bacteria
Quinoline-based compoundsCore structure similar to quinolineAntimalarial and antibacterial activities

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